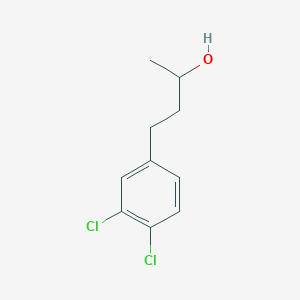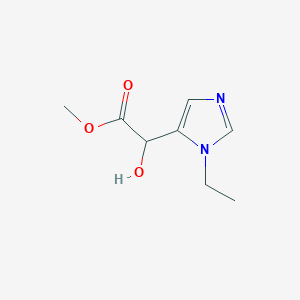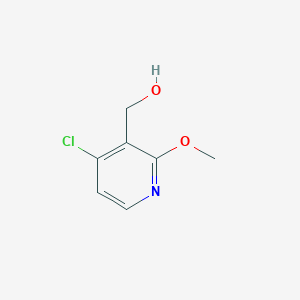
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C7H15NO2S It is a derivative of tetrahydrothiophene, a sulfur-containing heterocycle, and features an amino group and a propan-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the amino and propan-2-yl groups.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino or propan-2-yl moieties .
科学的研究の応用
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism by which 3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the tetrahydrothiophene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
Tetrahydrothiophene: The parent compound, lacking the amino and propan-2-yl groups.
Sulfolane: A related compound with a similar tetrahydrothiophene ring but different substituents.
Thiophene: A simpler sulfur-containing heterocycle without the tetrahydro structure.
Uniqueness
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide is unique due to its combination of an amino group and a propan-2-yl substituent on the tetrahydrothiophene ring. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C7H15NO2S |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
2-(1,1-dioxothiolan-3-yl)propan-2-amine |
InChI |
InChI=1S/C7H15NO2S/c1-7(2,8)6-3-4-11(9,10)5-6/h6H,3-5,8H2,1-2H3 |
InChIキー |
RPKDBATWDCRLCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCS(=O)(=O)C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)

![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)


![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)








